molecular formula C23H24N4O3S B11371026 3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11371026
M. Wt: 436.5 g/mol
InChI Key: BHDWNDSXESJHLF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a methoxyphenyl group, a methylphenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the reaction of a hydrazine derivative with a carbon disulfide compound under acidic conditions.

    Attachment of the Pyrrolidinone Group: The pyrrolidinone group is introduced via a condensation reaction between a suitable amine and a ketone.

    Coupling with Methoxyphenyl and Methylphenyl Groups: The final step involves coupling the methoxyphenyl and methylphenyl groups to the thiadiazole-pyrrolidinone intermediate through a series of nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-methoxyphenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide stands out due to its unique structural features and diverse applications. Similar compounds include:

    3-(4-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one: This compound shares the methoxyphenyl and methylphenyl groups but lacks the thiadiazole ring.

    1-(4-methoxyphenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring instead of a thiadiazole ring.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C23H24N4O3S/c1-15-5-3-4-6-19(15)27-14-17(13-21(27)29)22-25-26-23(31-22)24-20(28)12-9-16-7-10-18(30-2)11-8-16/h3-8,10-11,17H,9,12-14H2,1-2H3,(H,24,26,28)

InChI Key

BHDWNDSXESJHLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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